molecular formula C25H32N2O4 B2844436 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-morpholinopropyl)benzamide CAS No. 322422-78-6

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-morpholinopropyl)benzamide

カタログ番号 B2844436
CAS番号: 322422-78-6
分子量: 424.541
InChIキー: UESKKBSNJLWPTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and any known uses or applications.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a study of the compound’s reactivity, including any known reactions it undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and any notable spectroscopic features.


科学的研究の応用

Novel Heterocyclic Compound Synthesis

A study by Abu‐Hashem et al. (2020) in "Molecules" described the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone. These compounds, including benzodifuranyl and thiazolopyrimidines, exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research highlights the potential of such compounds in medicinal chemistry, particularly in developing new therapeutic agents with anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacokinetics in Drug Development

In 1995, Owton et al. reported on the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, to improve systemic exposure. This study in "Journal of The Chemical Society-perkin Transactions 1" emphasized the importance of understanding pharmacokinetics for effective drug development, particularly for drugs aimed at treating chronic conditions like osteoarthritis (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

CNS Agents and Antidepressant Activity

Martin et al. (1981) in the "Journal of Medicinal Chemistry" synthesized and evaluated cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofurans] as potential central nervous system (CNS) agents. They found that several compounds exhibited significant anti-tetrabenazine activity, suggesting potential antidepressant properties. This highlights the role of innovative synthetic compounds in exploring new treatments for CNS disorders (Martin, Worm, Agnew, Kruse, Wilker, & Geyer, 1981).

Antimicrobial Activities

Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, demonstrating their antimicrobial activities. Their study in "Molecules" suggests the potential application of such compounds in combating various microbial infections, highlighting the ongoing need for new antimicrobial agents in the face of increasing antibiotic resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Cytotoxic Activities in Cancer Research

Bu et al. (2001) developed a series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines with cationic side chains, which showed cytotoxic activity against colon 38 tumors in mice. This research in the "Journal of Medicinal Chemistry" underscores the importance of exploring novel compounds for their potential use in cancer treatment (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.


将来の方向性

This would involve a discussion of potential future research directions, including any unanswered questions about the compound, potential applications that have yet to be explored, and any improvements that could be made to its synthesis or characterization.


特性

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-morpholin-4-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-25(2)17-21-5-3-6-22(23(21)31-25)30-18-19-7-9-20(10-8-19)24(28)26-11-4-12-27-13-15-29-16-14-27/h3,5-10H,4,11-18H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESKKBSNJLWPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-morpholinopropyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。